4-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Description
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline (CAS: 1805524-41-7) is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 4, and a fluorine atom at position 2. Its molecular formula is C₇H₄ClF₄N, with a molecular weight of 214.56 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitution and coupling reactions .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWJRPLRTPYTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805524-41-7 | |
| Record name | 4-chloro-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through a multi-step process that includes halogenation and nitration reactions . For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula . It features a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline ring. This compound is valuable in pharmaceuticals and agrochemicals due to its distinct chemical properties.
Scientific Research Applications
- Antimicrobial and anticancer properties Research indicates that this compound has potential antimicrobial and anticancer properties. Its electron-withdrawing substituents influence interactions with biological targets, enhancing its reactivity and binding affinity to specific enzymes and receptors. It is, therefore, a candidate for drug development aimed at modulating various biochemical pathways. Studies have shown that this compound may inhibit certain enzymes, contributing to its potential therapeutic effects.
- Synthesis intermediate this compound serves as an intermediate in synthesizing complex compounds.
Table of structurally similar compounds :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)aniline | Contains trifluoromethyl group | Lacks chlorine substituent |
| 2-Chloro-4-(trifluoromethyl)aniline | Contains chlorine and trifluoromethyl | Different position of substituents |
| 4-Fluoro-2-(trifluoromethyl)aniline | Contains fluorine and trifluoromethyl | Different arrangement of substituents |
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline with structurally related aniline derivatives:
Physicochemical Properties
- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in all analogs increases lipophilicity and stabilizes negative charges, enhancing resistance to metabolic degradation. this compound exhibits greater electronegativity than non-fluorinated analogs (e.g., 4-Chloro-2-(trifluoromethyl)aniline) due to the fluorine atom at position 2, which further polarizes the aromatic ring .
Solubility :
- Nitro-substituted derivatives (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) show reduced aqueous solubility compared to amine-substituted analogs due to decreased hydrogen-bonding capacity .
- Fluorine at position 2 in the target compound slightly improves solubility in polar aprotic solvents (e.g., DMSO) compared to 4-Chloro-3-(trifluoromethyl)aniline .
Biological Activity
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an aromatic amine characterized by a unique arrangement of substituents, including a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The following article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
The molecular formula of this compound is C7H4ClF2. Its distinct chemical structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its electron-withdrawing substituents, which enhance its reactivity and binding affinity to specific enzymes and receptors. This compound may inhibit certain enzymes, modulating various biochemical pathways that are critical in disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8-16 |
| Escherichia coli | 16-32 |
| Pseudomonas aeruginosa | 32-64 |
The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10-20 |
| HCT116 (Colon Cancer) | 15-25 |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents .
Case Studies
Several case studies have explored the biological activity of compounds structurally similar to this compound. For instance:
- Study on Fluorinated Anilines : A study investigated various fluorinated anilines' effects on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : Another research project focused on the synthesis of fluorinated anilines for their antimicrobial properties. The study concluded that increasing fluorination improved antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
